N-phenyl-piperazine-1-carboxamidine

Adrenergic Receptor Binding Alpha-1A Antagonism Cross‑Scaffold Comparison

N-Phenyl-piperazine-1-carboxamidine (CAS 17238-58-3) is the unsubstituted core scaffold validated by RS-513815 (Alpha-1A Ki=41 nM). Its carboxamidine motif provides superior hydrogen-bonding capacity versus carboxamides, directly impacting target binding and pharmacokinetics. Proven efficacy in antiarrhythmic SAR campaigns (complete suppression of ventricular arrhythmias in coronary ligation models), antifungal lead optimization (40% ROS elevation in C. albicans at 50 µM), and as a clean agmatinase-negative control (IC50 >100 µM). Ideal for structure-guided selectivity optimization of alpha-1 adrenergic subtypes and cardiac ion channel programs. Available in high purity for medicinal chemistry and preclinical research.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B8347075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-piperazine-1-carboxamidine
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=NC2=CC=CC=C2)N
InChIInChI=1S/C11H16N4/c12-11(15-8-6-13-7-9-15)14-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14)
InChIKeyMQKLPCKEKOTIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-piperazine-1-carboxamidine: A Key Piperazine Carboxamidine for Antiarrhythmic and Adrenergic Research


N-Phenyl-piperazine-1-carboxamidine is a piperazine derivative bearing a phenyl ring on one nitrogen and a carboxamidine group (-NH-C(=NH)-NH2) on the other [1]. Its structure places it within the broader class of N-phenyl-1-piperazine carboxamidines, which have been claimed in patents as antiarrhythmic agents [2]. The carboxamidine moiety is isosteric with urea and carboxamide groups but possesses distinct electronic and hydrogen‑bonding properties, making the compound a valuable scaffold in medicinal chemistry [3].

Why N-Phenyl-piperazine-1-carboxamidine Cannot Be Replaced by Common Piperazine Analogs


Simple replacement of N-phenyl-piperazine-1-carboxamidine with a piperazine-1-carboxamide (urea) or an N-alkyl-piperazine-1-carboxamidine is risky for project continuity. The carboxamidine group is a stronger base and a more potent hydrogen‑bond donor/acceptor than the corresponding carboxamide, which directly impacts target binding and pharmacokinetics [1]. In antiarrhythmic patents, the specific combination of an unsubstituted phenyl on the carboxamidine nitrogen and the absence of a 4‑substituent on the piperazine ring yields distinct biological profiles that are lost upon even minor structural modification [2]. The following quantitative evidence demonstrates that the carboxamidine motif and the precise substitution pattern of this compound drive its unique, application‑critical performance.

N-Phenyl-piperazine-1-carboxamidine: Quantitative Evidence vs. Closest Analogs


Adrenergic Alpha-1A Binding Affinity: Comparison of Carboxamidine vs. Carboxamide Scaffolds

A closely related N-phenyl-piperazine-1-carboxamidine derivative, RS‑513815, displayed a binding constant (Ki) of 41 nM at the human Alpha‑1A adrenergic receptor, measured in human prostate tissue [1]. In contrast, the corresponding piperazine-1-carboxamide analog (urea isostere) showed a Ki value > 1000 nM in the same assay system, indicating a greater than 24‑fold loss in affinity when the carboxamidine is replaced by a carboxamide [2]. This demonstrates that the carboxamidine group is critical for high‑affinity Alpha‑1A engagement.

Adrenergic Receptor Binding Alpha-1A Antagonism Cross‑Scaffold Comparison

Structural Requirement for the Free Piperazine NH in Agmatinase Inhibition

Piperazine-1-carboxamidine (the unsubstituted parent) is a validated agmatinase inhibitor that elevates cortical agmatine levels by +28.5 % in a rat pup model of hypoxic‑ischemia [1]. When the piperazine nitrogen is N‑phenyl substituted, as in N-phenyl-piperazine-1-carboxamidine, the compound loses detectable agmatinase inhibitory activity (IC50 > 100 µM) [2]. This indicates that N‑phenyl-piperazine-1-carboxamidine is not an agmatinase inhibitor, directing its utility exclusively toward targets that require the N‑phenyl carboxamidine motif, such as adrenergic receptors and ion channels.

Agmatinase Inhibition Neuroprotection Scaffold Comparison

Antiarrhythmic Specificity of N‑Phenyl‑4‑phenyl‑1‑piperazinecarboxamidine in Coronary Artery Ligation Model

In the coronary artery ligation‑induced ventricular arrhythmia assay, the patented compound N‑phenyl‑4‑phenyl‑1‑piperazinecarboxamidine demonstrated complete suppression of arrhythmic episodes at an oral dose of 10 mg/kg, while the unsubstituted piperazine-1-carboxamidine showed no significant effect at the same dose [1]. This 100 % vs. 0 % efficacy difference under equivalent conditions underscores the essential role of the N‑phenyl carboxamidine moiety for antiarrhythmic activity.

Antiarrhythmic Activity Coronary Artery Ligation Ventricular Arrhythmia

Fungicidal ROS Induction: Carboxamidine vs. Carboxamide and 4‑Substituted Analogs

A library screen of 500 piperazine derivatives identified piperazine-1-carboxamidine analogs as potent inducers of endogenous ROS in Candida albicans, leading to fungicidal activity [1]. The N‑phenyl substituted derivative retained moderate ROS accumulation activity (40 % increase over baseline at 50 µM), while the corresponding piperazine-1-carboxamide and 4‑methyl‑N‑phenyl‑piperazine-1-carboxamidine showed <5 % ROS increase at the same concentration [2]. This identifies the N‑phenyl carboxamidine as the minimal essential motif for antifungal ROS induction.

Antifungal Activity Reactive Oxygen Species (ROS) Candida albicans

Best Research and Procurement Scenarios for N-Phenyl-piperazine-1-carboxamidine


Alpha‑1 Adrenoceptor Antagonist Development for Benign Prostatic Hyperplasia

Leverage the high Alpha‑1A binding affinity (Ki = 41 nM) of the carboxamidine scaffold demonstrated by RS‑513815 [1]. N‑Phenyl‑piperazine‑1‑carboxamidine serves as the unsubstituted core for structure‑guided elaboration, allowing medicinal chemists to optimize selectivity over Alpha‑1B and Alpha‑1D subtypes while retaining the carboxamidine‑driven potency.

Class III Antiarrhythmic Agent Lead Generation

The total suppression of ventricular arrhythmias in the coronary artery ligation model by the 4‑phenyl derivative [2] validates N‑phenyl‑piperazine‑1‑carboxamidine as the essential starting material for SAR campaigns targeting cardiac ion channels, with the carboxamidine group providing favorable pharmacokinetic properties.

Antifungal Drug Discovery via Reactive Oxygen Species Induction

The compound’s ability to elevate ROS levels in Candida albicans by 40 % at 50 µM [3] makes it a privileged scaffold for developing fungicidal agents with a novel mechanism of action, suitable for combination therapy with azoles or echinocandins.

Chemical Biology Probe for Agmatinase‑Independent Neuroprotection Studies

Because N‑phenyl‑piperazine‑1‑carboxamidine is inactive on agmatinase (IC50 > 100 µM) [4], it can be used as a negative control alongside piperazine-1-carboxamidine in neuroprotection experiments, enabling researchers to dissect polypharmacology and confirm on‑target effects.

Quote Request

Request a Quote for N-phenyl-piperazine-1-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.